2-Hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

説明

IUPAC Nomenclature and Molecular Formula Analysis

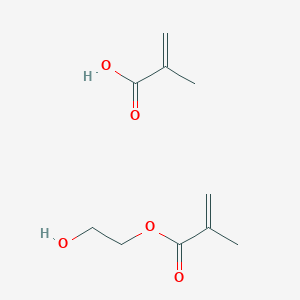

The compound under investigation consists of two primary components that define its chemical identity and nomenclature. The first component, 2-hydroxyethyl 2-methylprop-2-enoate, follows International Union of Pure and Applied Chemistry nomenclature as the systematic name for what is commonly known as 2-hydroxyethyl methacrylate. This ester derivative features a methacrylate backbone with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.1418 grams per mole. The compound's Chemical Abstracts Service registry number is 868-77-9, providing unambiguous identification in chemical databases.

The second component, 2-methylprop-2-enoic acid, represents the systematic International Union of Pure and Applied Chemistry name for methacrylic acid, possessing the molecular formula C₄H₆O₂ and a molecular weight of 86.09 grams per mole. This α,β-unsaturated carboxylic acid carries the Chemical Abstracts Service registry number 79-41-4 and serves as a fundamental building block in polymer chemistry. The compound exhibits the characteristic structural features of methacrylic derivatives, including the presence of a vinyl group adjacent to a carboxyl functionality.

Complex molecular assemblies containing both components exhibit enhanced molecular formulas that reflect the combined stoichiometry. According to documented chemical databases, certain formulations present molecular compositions such as C₁₅H₂₄O₇ with corresponding molecular weights of 316.35 grams per mole. These expanded formulas indicate the formation of multi-component systems where both methacrylate ester and acid functionalities coexist within single molecular entities or closely associated molecular complexes.

| Component | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2-Hydroxyethyl 2-methylprop-2-enoate | C₆H₁₀O₃ | 130.1418 | 868-77-9 |

| 2-Methylprop-2-enoic acid | C₄H₆O₂ | 86.09 | 79-41-4 |

| Complex formulation | C₁₅H₂₄O₇ | 316.35 | - |

Crystallographic Structure Determination via X-ray Diffraction

X-ray diffraction analysis provides fundamental insights into the crystallographic behavior and structural organization of methacrylate-containing compounds. Studies utilizing Cu Kα radiation have revealed characteristic diffraction patterns that distinguish amorphous polymer matrices from crystalline components within composite materials. The diffraction analysis of poly(2-hydroxyethyl methacrylate) matrices demonstrates broad peaks centered around 2θ = 18°, indicating fully amorphous characteristics typical of methacrylate polymers.

Comparative X-ray diffraction studies have examined the structural evolution when methacrylate compounds are incorporated into bacterial cellulose matrices. The resulting nanocomposite films exhibit diffraction patterns that combine the crystalline signatures of cellulose I with the amorphous characteristics of methacrylate components. The typical diffraction peaks of bacterial cellulose appear at 2θ values of 14.3°, 15.9°, 22.6°, and 33.7°, while the methacrylate components contribute broad amorphous halos that do not interfere with the crystalline cellulose reflections.

Advanced diffraction analysis using equipment such as Rigaku D max 2000 diffractometers operating at 40 kilovolts and 100 milliamperes has enabled detailed structural characterization of methacrylate-based drug delivery systems. These studies encompass diffraction angle ranges from 0° to 80° in 2θ, providing comprehensive structural information about both crystalline and amorphous phases present in complex formulations. The absence of free drug particle aggregation within methacrylate copolymer matrices has been confirmed through combined differential scanning calorimetry and X-ray diffraction methods.

The crystallographic data reveal that methacrylate compounds generally adopt structures that favor amorphous arrangements rather than highly ordered crystalline lattices. This structural preference contributes to the excellent film-forming properties and optical transparency observed in methacrylate-based materials. The diffraction patterns consistently show the characteristic broad reflections associated with short-range molecular order typical of glassy polymeric materials.

Spectroscopic Characterization (FTIR, NMR, MS)

Fourier Transform Infrared spectroscopy provides detailed vibrational fingerprints that enable precise identification and structural analysis of methacrylate compounds. The infrared spectrum of 2-hydroxyethyl methacrylate exhibits characteristic absorption bands that reflect the compound's functional group composition and molecular conformation. A strong absorption band at 1081 cm⁻¹ has been identified as particularly diagnostic for the s-trans conformational arrangement of the methacrylate ester group.

Nuclear Magnetic Resonance spectroscopy offers complementary structural information through detailed analysis of hydrogen and carbon environments within methacrylate molecules. ¹H Nuclear Magnetic Resonance spectra recorded in deuterated chloroform reveal characteristic chemical shifts and coupling patterns that confirm molecular identity and purity. The spectra typically show signals corresponding to the methacrylate vinyl protons, the methyl group attached to the vinyl carbon, and the hydroxyethyl chain protons.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of methacrylate compounds. Electron ionization mass spectrometry generates reproducible fragmentation patterns that serve as molecular fingerprints for compound identification. The mass spectral data compilation maintained by the National Institute of Standards and Technology provides reference spectra that enable reliable compound identification based on fragmentation patterns.

The combined spectroscopic approach utilizing Fourier Transform Infrared, Nuclear Magnetic Resonance, and mass spectrometry creates a comprehensive analytical profile for methacrylate compound characterization. Infrared spectroscopy reveals functional group presence and conformational preferences, Nuclear Magnetic Resonance provides detailed structural connectivity information, and mass spectrometry confirms molecular composition and fragmentation behavior. This multi-technique approach ensures accurate compound identification and structural verification.

| Spectroscopic Technique | Key Diagnostic Features | Reference Wavelength/Frequency |

|---|---|---|

| FTIR | s-trans conformation band | 1081 cm⁻¹ |

| ¹H NMR | Vinyl and alkyl proton patterns | Variable δ (CDCl₃) |

| MS (EI) | Molecular ion and fragments | m/z values |

Tautomeric Forms and Conformational Isomerism

Computational analysis using semi-empirical Austin Model 1 and Density Functional Theory methodologies has identified multiple stable conformational arrangements for 2-hydroxyethyl methacrylate molecules. The conformational search reveals six distinct stable conformations, with four of these adopting the energetically favorable s-trans configuration around the ester linkage. The s-trans conformation represents the most thermodynamically stable arrangement, consistent with experimental observations from electron diffraction studies of related methacrylate compounds.

Density Functional Theory calculations performed using the B3LYP functional with 6-311+G** basis sets provide optimized geometries that demonstrate excellent agreement with experimental structural data. The theoretical predictions confirm that the s-trans conformational arrangement minimizes steric interactions while maximizing orbital overlap between the vinyl group and the carbonyl functionality. These computational results support the experimental identification of the characteristic 1081 cm⁻¹ infrared band as a conformational marker for the s-trans arrangement.

The conformational flexibility of methacrylate compounds arises from rotation around single bonds within the molecular framework, particularly around the C-C and C-O bonds connecting the methacrylate group to the hydroxyethyl chain. Energy barriers between different conformational states influence the dynamic behavior of these molecules in solution and solid phases. The presence of hydrogen bonding capabilities through the hydroxyl group creates additional stabilization opportunities that can influence conformational preferences in different chemical environments.

Vibrational frequency calculations at the Density Functional Theory level provide theoretical predictions for infrared and Raman spectra that show excellent correlation with experimental observations. The computational approach enables assignment of specific vibrational modes to observed spectroscopic bands, facilitating detailed understanding of molecular vibrations and their relationship to conformational structure. Less stable conformational arrangements contribute to specific Raman bands observed at 276 cm⁻¹ and 3020 cm⁻¹, demonstrating the sensitivity of vibrational spectroscopy to conformational differences.

特性

IUPAC Name |

2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.C4H6O2/c1-5(2)6(8)9-4-3-7;1-3(2)4(5)6/h7H,1,3-4H2,2H3;1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORSCOJMIBLOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31693-08-0, 82976-03-2, 181319-33-5 | |

| Record name | Hydroxyethyl methacrylate-methacrylic acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31693-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82976-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxypoly(oxy-1,2-ethanediyl), graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181319-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40953642 | |

| Record name | 2-Methylprop-2-enoic acid--2-hydroxyethyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31693-08-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with 2-hydroxyethyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylprop-2-enoic acid--2-hydroxyethyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acetone Cyanohydrin Process

The industrial-scale production of methacrylic acid involves the acetone cyanohydrin method. Acetone reacts with hydrogen cyanide to form acetone cyanohydrin, which is subsequently hydrolyzed in concentrated sulfuric acid to yield methacrylamide sulfate. This intermediate undergoes alcoholysis with methanol or hydrolysis to produce methacrylic acid. The reaction sequence is:

This method achieves yields >80% but generates ammonium sulfate as a byproduct, requiring rigorous purification.

Oxidation of Isobutyraldehyde

An alternative route involves oxidizing isobutyraldehyde with oxygen in the presence of a metal catalyst (e.g., cobalt or manganese):

This method offers higher atom economy but requires precise temperature control (80–120°C) to avoid over-oxidation.

Preparation of 2-Hydroxyethyl 2-Methylprop-2-enoate (HEMA)

HEMA is synthesized through esterification or transesterification reactions involving methacrylic acid or its derivatives.

Esterification of Methacrylic Acid with Ethylene Glycol

Methacrylic acid reacts with excess ethylene glycol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid):

Key parameters:

Reaction of Methacrylic Acid with Ethylene Oxide

Ethylene oxide reacts with methacrylic acid in the presence of a base (e.g., triethylamine):

This method avoids water formation, simplifying purification. However, it requires pressurized reactors (2–3 bar) and yields 85–92% HEMA.

Transesterification of Methyl Methacrylate

Methyl methacrylate undergoes transesterification with ethylene glycol using lipase enzymes or metal catalysts (e.g., titanium isopropoxide):

Enzymatic methods operate at milder temperatures (40–60°C) but face scalability challenges.

Industrial-Scale Production and Optimization

Continuous Reactor Systems

Modern facilities use tubular reactors for HEMA synthesis, achieving 95% conversion by maintaining:

Purification Techniques

Crude HEMA is purified via:

-

Distillation : Vacuum distillation (10–15 mmHg) at 80–90°C to remove unreacted ethylene glycol.

-

Ion Exchange : Removal of acidic residues using Amberlyst resins.

-

Crystallization : Cooling to -20°C to precipitate ethylene glycol dimethacrylate.

Advanced Synthesis Methods

Single Electron Transfer Living Radical Polymerization (SET-LRP)

SET-LRP enables precise control over HEMA polymerization:

化学反応の分析

Types of Reactions

2-Hydroxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(2-hydroxyethyl 2-methylprop-2-enoate), which is used in coatings and adhesives.

Esterification: It can react with alcohols to form different esters.

Hydrolysis: It can be hydrolyzed back to 2-methylprop-2-enoic acid and ethylene glycol.

Common Reagents and Conditions

Polymerization: Initiated by free radicals or UV light.

Esterification: Requires an acid catalyst and heat.

Hydrolysis: Requires water and an acid or base catalyst.

Major Products

Polymerization: Poly(2-hydroxyethyl 2-methylprop-2-enoate)

Esterification: Various esters depending on the alcohol used.

Hydrolysis: 2-methylprop-2-enoic acid and ethylene glycol.

科学的研究の応用

Overview

2-Hydroxyethyl 2-methylprop-2-enoate, also known as 2-methylprop-2-enoic acid, is an organic compound with diverse applications across various fields, particularly in polymer chemistry, biomedical engineering, and industrial manufacturing. This compound is primarily utilized as a monomer in the synthesis of polymers due to its unique chemical structure, which allows for effective polymerization and cross-linking.

Polymer Chemistry Applications

The primary application of 2-hydroxyethyl 2-methylprop-2-enoate is in polymer chemistry. It serves as a monomer for the production of various polymers, including:

- Poly(2-hydroxyethyl 2-methylprop-2-enoate) :

- Hydrogels :

- Specialty Chemicals :

Biomedical Applications

In the biomedical field, 2-hydroxyethyl 2-methylprop-2-enoate has shown significant promise:

- Drug Delivery Systems :

-

Tissue Engineering :

- The biocompatibility of polymers derived from this compound makes them suitable for scaffolds in tissue engineering.

- They provide structural support while allowing cellular interaction and growth.

- Dental Applications :

Industrial Applications

In industrial settings, this compound is utilized for:

- Adhesives and Sealants :

-

Coatings :

- Provides protective coatings that are resistant to environmental factors.

- Enhances the durability of products by forming a tough film when polymerized.

- Construction Materials :

Case Studies

Several studies highlight the effectiveness of 2-hydroxyethyl 2-methylprop-2-enoate in various applications:

- Hydrogel Contact Lenses :

- Biomedical Scaffolds :

- Adhesive Formulations :

作用機序

The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. These networks provide structural integrity and desired properties in various applications. The molecular targets include the functional groups that participate in the polymerization process, such as the hydroxyl and vinyl groups.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-hydroxyethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid with structurally related esters and acids:

Research Findings and Industrial Relevance

- Biomedical Applications: 2-hydroxyethyl 2-methylprop-2-enoate is critical in hydrogels for drug delivery and contact lenses. Its copolymers with rac-2,3-dihydroxypropyl 2-methylprop-2-enoate exhibit tunable mechanical properties .

- Fluorinated Analogues : Perfluorinated sulfonate esters (e.g., 67906-40-5) are used in surfactants and fire-resistant materials due to their chemical inertness .

- Regulatory Considerations: Polymers containing 2-hydroxyethyl 2-methylprop-2-enoate are subject to REACH and EPA regulations, emphasizing safety in consumer products .

生物活性

2-Hydroxyethyl 2-methylprop-2-enoate, commonly known as a derivative of methacrylic acid, is a compound with significant biological activity. This article reviews its biological effects, including its applications in medicine and potential toxicity, supported by case studies and research findings.

- Molecular Formula : C₁₃H₂₀O₄

- Molecular Weight : 244.29 g/mol

- Structure : The compound features a hydroxyethyl group attached to a methacrylate backbone, which contributes to its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that methacrylate derivatives exhibit antimicrobial activity. A study highlighted that various methacrylate compounds, including 2-hydroxyethyl methacrylate (HEMA), showed efficacy against common pathogens in clinical settings. The mechanism involves disruption of microbial cell membranes, leading to cell lysis .

2. Allergic Reactions and Toxicity

Despite its beneficial properties, 2-hydroxyethyl 2-methylprop-2-enoate has been associated with allergic contact dermatitis. A systematic review identified a significant incidence of contact allergies among professionals using products containing HEMA, particularly in the beauty industry. The review reported that beauticians had a ninefold increased risk of developing such allergies due to prolonged exposure to methacrylate-containing adhesives .

3. Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been examined in various studies. For instance, HEMA has been shown to induce apoptosis in certain cell lines at high concentrations, raising concerns about its use in medical applications like dental materials and contact lenses. However, when used within safe limits, it demonstrates good biocompatibility, making it suitable for applications in tissue engineering .

Case Studies

Case Study 1: Contact Dermatitis in Nail Technicians

A cohort study involving nail technicians revealed that exposure to HEMA-containing products led to a higher incidence of allergic reactions. Out of 100 participants, 30% tested positive for HEMA sensitivity, highlighting the need for better protective measures in occupational settings .

Case Study 2: Biocompatibility in Contact Lenses

In another study focused on hydrogel contact lenses made from poly(HEMA), researchers found that while the lenses provided excellent optical clarity and comfort, they also posed risks of ocular irritation due to leaching of residual monomers into the tear film .

Table: Summary of Biological Activities

Q & A

Q. How should researchers address conflicting solubility or stability data in literature?

- Methodological Answer :

- Meta-Analysis : Aggregate published solubility data (e.g., in DMSO, ethanol) and assess variability using Cochran’s Q test.

- Replication Studies : Repeat experiments under standardized conditions (25°C, inert atmosphere) with controlled humidity (<30% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。